molecular formula C19H22N4O4S B317411 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline

Cat. No.: B317411
M. Wt: 402.5 g/mol
InChI Key: VUTDROZWHNDTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a nitrophenyl group, which is further substituted with a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline typically involves multiple steps:

    Formation of the Nitroaniline Intermediate: The synthesis begins with the nitration of aniline to form 4-nitroaniline.

    Cyclopropylation: The nitroaniline is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.

    Piperazine Formation: The intermediate is then reacted with piperazine to form the piperazine ring.

    Sulfonylation: Finally, the compound is sulfonylated using phenylsulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-[3-(Cyclopropylamino)-4-aminophenyl]-1-(phenylsulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The phenylsulfonyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(methylsulfonyl)piperazine
  • 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(ethylsulfonyl)piperazine
  • 4-[3-(Cyclopropylamino)-4-nitrophenyl]-1-(propylsulfonyl)piperazine

Uniqueness

The uniqueness of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline lies in its specific combination of functional groups. The presence of the cyclopropylamino group and the phenylsulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline

InChI

InChI=1S/C19H22N4O4S/c24-23(25)19-9-8-16(14-18(19)20-15-6-7-15)21-10-12-22(13-11-21)28(26,27)17-4-2-1-3-5-17/h1-5,8-9,14-15,20H,6-7,10-13H2

InChI Key

VUTDROZWHNDTQU-UHFFFAOYSA-N

SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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